tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium
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Overview
Description
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium is a complex organometallic compound. This compound features europium, a rare earth element, coordinated with a highly fluorinated and deuterated ligand. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium typically involves the following steps:
Ligand Synthesis: The ligand, 2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy, is synthesized through a series of deuteration and fluorination reactions. This involves the use of deuterated reagents and fluorinating agents under controlled conditions.
Complexation with Europium: The synthesized ligand is then reacted with a europium salt, such as europium chloride or europium nitrate, in an appropriate solvent. The reaction is typically carried out under inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated and deuterated ligands can be substituted with other ligands under specific conditions.
Oxidation and Reduction: The europium center can undergo redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles or electrophiles in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation and Reduction: Use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Involve the use of additional ligands or metal salts in solvents like ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new europium complexes with different ligands, while redox reactions may result in europium compounds with altered oxidation states.
Scientific Research Applications
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique magnetic and electronic properties.
Chemistry: Serves as a catalyst in various organic reactions due to its unique coordination environment.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings and polymers with enhanced stability and performance.
Mechanism of Action
The mechanism of action of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium involves its interaction with molecular targets through coordination chemistry. The europium center can form bonds with various ligands, altering the electronic environment and facilitating specific chemical reactions. The deuterated and fluorinated ligands enhance the stability and reactivity of the compound, making it effective in its applications.
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,2-trifluoroethyl)europium: Similar in structure but lacks deuteration, resulting in different chemical properties.
Tris(heptafluorobutyryl)europium: Contains a different fluorinated ligand, leading to variations in reactivity and stability.
Tris(acetylacetonato)europium: A commonly used europium complex with different ligands, used in various catalytic and luminescent applications.
Uniqueness
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium is unique due to its highly fluorinated and deuterated ligands, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts or materials with specific electronic properties.
Properties
IUPAC Name |
europium;1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLMYFGTHAWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33EuF21O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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